![molecular formula C18H28N2S B12515080 (3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine CAS No. 820980-54-9](/img/structure/B12515080.png)
(3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine is a complex organic compound with a unique structure that includes a pyrrolidine ring, a cyclohexyl group, and a methylsulfanylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Cyclohexyl Group: This step often involves a nucleophilic substitution reaction where a cyclohexyl halide reacts with the intermediate compound.
Attachment of the Methylsulfanylphenyl Moiety: This step can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the aryl group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
(3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
(3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of (3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins.
類似化合物との比較
Similar Compounds
- N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-2-amine
- N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-4-amine
- N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]piperidin-3-amine
Uniqueness
(3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
820980-54-9 |
|---|---|
分子式 |
C18H28N2S |
分子量 |
304.5 g/mol |
IUPAC名 |
(3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C18H28N2S/c1-21-18-10-6-5-7-15(18)14-20(17-11-12-19-13-17)16-8-3-2-4-9-16/h5-7,10,16-17,19H,2-4,8-9,11-14H2,1H3/t17-/m0/s1 |
InChIキー |
TZISNIXTKRHPTD-KRWDZBQOSA-N |
異性体SMILES |
CSC1=CC=CC=C1CN([C@H]2CCNC2)C3CCCCC3 |
正規SMILES |
CSC1=CC=CC=C1CN(C2CCCCC2)C3CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



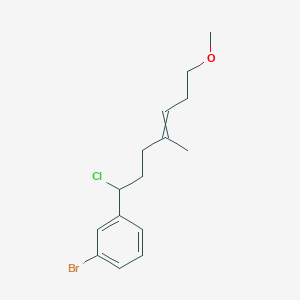
![4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione](/img/structure/B12515007.png)
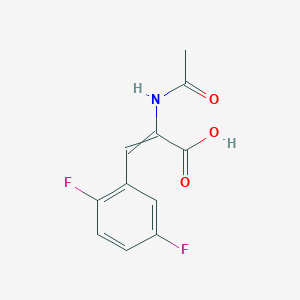
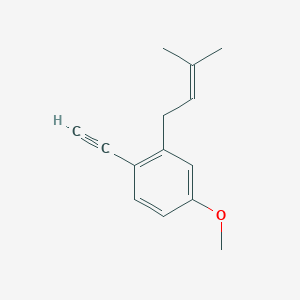
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B12515020.png)
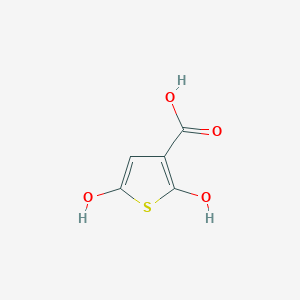
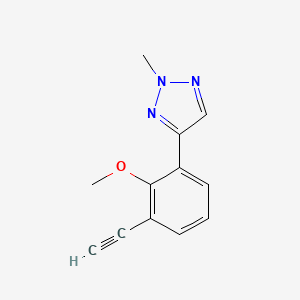
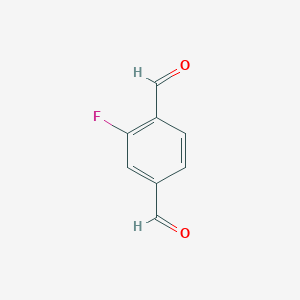
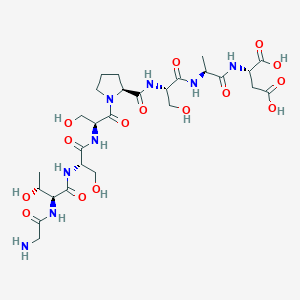

![Methyl 4-[2-cyano-3-(4-methoxycarbonylphenyl)-2-[4-(2-methylpropyl)phenyl]propyl]benzoate](/img/structure/B12515074.png)
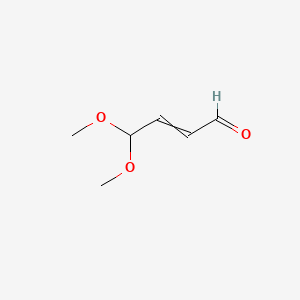
![6-Fluoro-3-(3-fluorobenzene-1-sulfonyl)-1-[(piperidin-2-yl)methyl]-1H-indole](/img/structure/B12515083.png)
